molecular formula C12H12BrNO2 B12951216 6-Bromo-3-(2-methoxyethoxy)quinoline CAS No. 1197377-87-9

6-Bromo-3-(2-methoxyethoxy)quinoline

Cat. No.: B12951216
CAS No.: 1197377-87-9
M. Wt: 282.13 g/mol
InChI Key: CXFYBIOKLKPJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-Bromo-3-(2-methoxyethoxy)quinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)quinoline involves its interaction with molecular targets and pathways in biological systems. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

6-Bromo-3-(2-methoxyethoxy)quinoline can be compared with other similar quinoline derivatives, such as:

These compounds share the quinoline core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

CAS No.

1197377-87-9

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-3-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H12BrNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3

InChI Key

CXFYBIOKLKPJEK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C2C=CC(=CC2=C1)Br

Origin of Product

United States

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